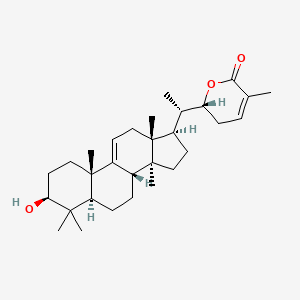
Schisanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Schisanol can be extracted from Schisandra chinensis fruit oil using supercritical carbon dioxide fluid extraction . This method involves using carbon dioxide at high pressure and low temperature to extract the active ingredients, ensuring the preservation of their biological activity.
Chemical Reactions Analysis
Schisanol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are oxidized and reduced derivatives of this compound .
Scientific Research Applications
Chemistry: Schisanol is used as a reference compound in the study of lignans and their derivatives.
Industry: This compound is used in the cosmetics and food industries due to its antioxidant properties.
Mechanism of Action
The mechanism of action of schisanol involves the inhibition of the cyclooxygenase-2/prostaglandin E2 and nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways. This inhibition leads to a reduction in inflammation and oxidative stress .
Comparison with Similar Compounds
Schisanol is similar to other lignans found in Schisandra chinensis, such as schisantherin A, deoxyschisandrin, and γ-schisandrin. this compound is unique due to its specific molecular structure and distinct biological activities .
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-[(3S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C30H46O3/c1-18-8-10-23(33-26(18)32)19(2)20-12-16-30(7)22-9-11-24-27(3,4)25(31)14-15-28(24,5)21(22)13-17-29(20,30)6/h8,13,19-20,22-25,31H,9-12,14-17H2,1-7H3/t19-,20+,22+,23+,24-,25-,28+,29+,30-/m0/s1 |
InChI Key |
CHQXDFSBBGKYND-WLGJEQPXSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















